

# Mitiperstat (AZD4831) selectivity profile against related peroxidases

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Guide to the Selectivity Profile of **Mitiperstat** (AZD4831) Against Related Peroxidases

#### Introduction

**Mitiperstat** (AZD4831) is an investigational, orally administered, irreversible inhibitor of myeloperoxidase (MPO).[1] MPO is a heme-containing enzyme found in neutrophils and monocytes that plays a role in oxidative stress and inflammatory pathways.[2][3] As such, MPO has been identified as a therapeutic target for various cardiovascular and inflammatory diseases, including heart failure with preserved ejection fraction (HFpEF), chronic obstructive pulmonary disease (COPD), and nonalcoholic steatohepatitis.[2][4]

Given that several related peroxidases exist in the human body, each with distinct physiological functions, the selectivity of an MPO inhibitor is a critical aspect of its preclinical and clinical evaluation. This guide provides a comparative analysis of **Mitiperstat**'s selectivity against key related peroxidases: Thyroid Peroxidase (TPO), Eosinophil Peroxidase (EPO), and Lactoperoxidase (LPO).

# **Quantitative Selectivity Profile**

The inhibitory activity of **Mitiperstat** against MPO and its related peroxidases has been quantified using half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates greater potency. The data presented below is summarized from in vitro studies.



| Enzyme                         | IC50 (nM) | Selectivity vs. MPO | Reference(s) |
|--------------------------------|-----------|---------------------|--------------|
| Myeloperoxidase<br>(MPO)       | 1.5       | -                   | [2][5]       |
| Thyroid Peroxidase<br>(TPO)    | 690       | ~460-fold           | [5][6]       |
| Eosinophil Peroxidase<br>(EPO) | ~75*      | ~50-fold            | [2][3]       |
| Lactoperoxidase<br>(LPO)       | N/A       | N/A                 |              |

Note: The IC50 for EPO is estimated based on a reported 50-fold drop in potency compared to MPO.[2][3] Data for LPO is not currently available in published literature.

# Signaling Pathways and Functional Implications of Selectivity

The high selectivity of **Mitiperstat** for MPO over other peroxidases is crucial for minimizing off-target effects. The following diagrams illustrate the primary pathways of each enzyme and the rationale for selective inhibition.

# Myeloperoxidase (MPO) Pathway

MPO is released by neutrophils at sites of inflammation. It catalyzes the reaction of hydrogen peroxide ( $H_2O_2$ ) with chloride ions ( $CI^-$ ) to produce hypochlorous acid (HOCl), a potent oxidizing agent. Overproduction of MPO-derived oxidants is linked to tissue damage and the pathophysiology of various inflammatory diseases. **Mitiperstat**'s primary therapeutic action is the inhibition of this pathway.





Click to download full resolution via product page

MPO signaling pathway and inhibition by Mitiperstat.

### **Thyroid Peroxidase (TPO) Pathway**

TPO is a key enzyme in the thyroid gland, essential for the synthesis of thyroid hormones (T4 and T3). It catalyzes the iodination of tyrosine residues on thyroglobulin. Inhibition of TPO can lead to hypothyroidism, making high selectivity for MPO over TPO a critical safety feature for any MPO inhibitor. **Mitiperstat** demonstrates a greater than 450-fold selectivity for MPO over TPO, minimizing the risk of impacting thyroid function.[2][5]





Click to download full resolution via product page

Simplified pathway of thyroid hormone synthesis by TPO.

## **Eosinophil Peroxidase (EPO) Pathway**

EPO is found in eosinophils and, like MPO, contributes to immune responses. It can generate reactive oxygen species and is implicated in the pathology of allergic inflammation and some cancers through pathways involving HER2 receptor activation. While structurally related to MPO, **Mitiperstat** is approximately 50-fold less potent against EPO, suggesting a reduced impact on eosinophil-mediated responses.[2][3]





Click to download full resolution via product page

EPO signaling through the HER2 receptor.

## **Lactoperoxidase (LPO) Function**

LPO is secreted in milk, saliva, and tears and is part of the innate immune system, providing antimicrobial defense at mucosal surfaces. It catalyzes the oxidation of thiocyanate ions to produce hypothiocyanite, which has bacteriostatic properties. While specific inhibitory data for **Mitiperstat** against LPO is not available, the high selectivity for MPO suggests that interference with this protective mucosal system is likely to be minimal.

# **Experimental Protocols**

The determination of IC50 values for peroxidase inhibitors typically involves in vitro enzyme activity assays. While the specific protocols for AZD4831 are proprietary, the general methodology can be outlined based on standard biochemical practices.

#### **General Peroxidase Inhibition Assay Workflow**

A common method to assess peroxidase activity and inhibition is a chemiluminescent or colorimetric assay. The workflow involves measuring the enzyme's ability to catalyze a reaction



that produces a detectable signal in the presence of its substrates and varying concentrations of the inhibitor.



Click to download full resolution via product page

General workflow for a peroxidase inhibition assay.

Key Steps in the Protocol:



- Enzyme and Inhibitor Preparation: Purified recombinant human peroxidases (MPO, TPO, EPO) are used. Mitiperstat is prepared in a series of dilutions to test a range of concentrations.
- Pre-incubation: The enzyme is pre-incubated with each concentration of **Mitiperstat** for a defined period. This allows the inhibitor to bind to the enzyme. For irreversible inhibitors like **Mitiperstat**, this step is critical.
- Reaction Initiation: The enzymatic reaction is started by adding a substrate mixture. For a chemiluminescent assay, this typically includes hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) and a luminol-based substrate.[5]
- Signal Detection: The light output (for chemiluminescence) or change in absorbance (for colorimetric assays) is measured using a plate reader. The rate of the reaction is determined from this signal.
- Data Analysis: The percentage of enzyme activity inhibition is calculated for each Mitiperstat
  concentration relative to a control without the inhibitor. These values are then plotted against
  the logarithm of the inhibitor concentration, and the IC50 value is determined from the
  resulting dose-response curve.
- Irreversibility Assessment: To confirm irreversible inhibition, a "tight binding assay" or a
  washout experiment may be performed. In this assay, the enzyme-inhibitor complex is
  subjected to washing steps to remove any unbound inhibitor. If the inhibition persists after
  washing, it indicates an irreversible or very slowly reversible mechanism.[3]

#### Conclusion

The available data demonstrates that **Mitiperstat** (AZD4831) is a highly potent and selective irreversible inhibitor of myeloperoxidase. Its selectivity profile, particularly the ~460-fold lower potency against thyroid peroxidase, is a key feature that suggests a lower risk of off-target effects on thyroid hormone production. The moderate selectivity over eosinophil peroxidase and the inferred high selectivity over lactoperoxidase further support its targeted mechanism of action. This profile makes **Mitiperstat** a promising candidate for diseases where MPO-driven inflammation and oxidative stress are key pathological drivers.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mitiperstat | MedPath [trial.medpath.com]
- 5. Discovery of AZD4831, a Mechanism-Based Irreversible Inhibitor of Myeloperoxidase, As a Potential Treatment for Heart Failure with Preserved Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Mitiperstat (AZD4831) selectivity profile against related peroxidases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10830898#mitiperstat-azd4831-selectivity-profile-against-related-peroxidases]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com